molecular formula C6H4BrF3N2O B2878392 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2101197-20-8

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2878392
CAS No.: 2101197-20-8
M. Wt: 257.01
InChI Key: AIDJXGWKGZEQNI-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde (CAS 2101197-20-8) is a valuable chemical intermediate in agricultural chemistry research. This compound, with the molecular formula C6H4BrF3N2O and a molecular weight of 257.01, features a reactive aldehyde group and a bromine substituent on its pyrazole core, making it a versatile building block for further functionalization . The 2,2,2-trifluoroethyl group at the 1-position is of particular interest, as this moiety is known to enhance the lipophilicity and metabolic stability of molecules, often leading to improved bioactivity in agrochemical candidates . Research indicates that pyrazole derivatives similar to this compound serve as key synthetic precursors for developing new herbicides . For instance, such intermediates have been used in the synthesis of 5-heterocycloxy-pyrazole derivatives that exhibit excellent post-emergence herbicidal activity and bleaching effects on weeds by potentially inhibiting carotenoid biosynthesis . This makes it a compound of interest for researchers designing and evaluating new phytoene desaturase (PDS) inhibitors. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDJXGWKGZEQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

Pyrazole rings are commonly synthesized via cyclocondensation between 1,3-diketones and hydrazines. For example, reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Adapting this method, trifluoroethylhydrazine could be used to directly incorporate the 2,2,2-trifluoroethyl group at the N1 position. However, regioselectivity challenges arise due to competing formation of 3- and 5-substituted isomers.

Post-Cyclization N-Alkylation

An alternative strategy involves pyrazole synthesis followed by N-alkylation. For instance, pyrazole treated with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C achieves N-alkylation. This method offers better control over substituent positioning but requires stringent anhydrous conditions to avoid hydrolysis of the trifluoroethyl group.

Regioselective Bromination at the C4 Position

Bromination of 1-(2,2,2-trifluoroethyl)-1H-pyrazole is critical for introducing the C4-bromo substituent. Two brominating agents are prominent:

N-Bromosuccinimide (NBS) in Radical Conditions

NBS under radical-initiated conditions (e.g., AIBN in CCl₄ at reflux) selectively brominates the C4 position of 1-alkylpyrazoles. For 1-methyl-5-(trifluoromethyl)-1H-pyrazole, this method achieves 85% yield. Applied to 1-(2,2,2-trifluoroethyl)-1H-pyrazole, similar conditions would likely favor C4 bromination due to the electron-withdrawing effect of the trifluoroethyl group directing electrophilic attack.

Electrophilic Bromination with Br₂/Lewis Acid

Direct bromination using Br₂ in the presence of FeBr₃ at 0°C provides an alternative pathway. However, this method risks over-bromination and requires careful stoichiometric control. Comparative studies show NBS offers superior regioselectivity for monosubstitution.

Introduction of the C5-Carbaldehyde Group

The aldehyde functionality at C5 is introduced via two principal methods:

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction (POCl₃/DMF complex) is widely used for formylating electron-rich aromatic systems. For 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, the reaction proceeds at 90°C, yielding the aldehyde via electrophilic aromatic substitution. Key considerations:

  • Regioselectivity : The C5 position is activated for formylation due to the electron-donating effect of the adjacent nitrogen and the directing influence of the C4-bromo substituent.
  • Yield Optimization : Excess POCl₃ (3 equiv.) and extended reaction times (6–8 hr) improve yields to ~70%.

Lithiation-Formylation Sequence

Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables precise functionalization. Sequential steps include:

  • Lithiation at C5 : Treatment of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole with LDA at −78°C in THF.
  • Quenching with DMF : The lithiated intermediate reacts with DMF to install the aldehyde group.
    This method achieves higher regiocontrol (up to 90% yield) but demands strict temperature control and anhydrous conditions.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Sequential Functionalization Route

  • Pyrazole Synthesis : Cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with trifluoroethylhydrazine.
  • Bromination : NBS (1.1 equiv.), AIBN (0.1 equiv.), CCl₄, reflux, 12 hr (82% yield).
  • Formylation : Vilsmeier-Haack conditions (POCl₃/DMF, 90°C, 6 hr; 68% yield).

Directed Metalation Route

  • N-Alkylation : Pyrazole + 2,2,2-trifluoroethyl bromide, K₂CO₃, DMF, 80°C (89% yield).
  • Bromination : Br₂, FeBr₃, 0°C, 2 hr (76% yield).
  • Lithiation-Formylation : LDA, THF, −78°C; DMF quenching (88% yield).

Comparative Analysis of Methods

Parameter Vilsmeier-Haack Lithiation-Formylation
Yield 68% 88%
Regioselectivity Moderate High
Reaction Conditions High temperature Cryogenic
Scalability Industrial feasible Lab-scale optimal

The lithiation approach offers superior yields and selectivity but is technically demanding. The Vilsmeier-Haack method remains preferred for large-scale synthesis due to operational simplicity.

Challenges and Mitigation Strategies

  • Regioisomeric Byproducts : Chromatographic separation or recrystallization from ethanol/water mixtures resolves isomer mixtures.
  • Aldehyde Oxidation : Stabilizing the aldehyde group via in situ protection (e.g., acetal formation) during bromination prevents oxidation to carboxylic acid.
  • Trifluoroethyl Group Stability : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent hydrolysis during N-alkylation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde with analogous pyrazole-based aldehydes and brominated heterocycles, emphasizing structural, synthetic, and functional differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound (Target Compound) C₆H₅BrF₃N₂O - Br (C4)
- CF₃CH₂ (N1)
- CHO (C5)
~261.98* Intermediate for pharmaceuticals/agrochemicals; enhanced electrophilicity due to CF₃CH₂
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde C₅H₄BrIN₂O - Br (C3)
- I (C4)
- CH₃ (N1)
- CHO (C5)
314.91 Halogen-rich scaffold for Suzuki-Miyaura couplings; iodine enables further functionalization
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₁₁BrClN₂O - Br (C4)
- Cl-substituted phenyl (C2)
- CH₃ (N1, C5)
- ketone
301.6 (M+H)⁺ Antifungal/antibacterial agent; dihydropyrazolone core improves metabolic stability
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) C₁₂H₁₁BrFN₃S₂ - Br (C4)
- 3-fluorophenyl hydrazone
- SCH₃ (C2)
360.26 Anticancer/antiviral candidate; thiazole-thioether moiety enhances membrane permeability
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde C₁₂H₉BrF₄N₂O₂ - Br (C4)
- CF₂H (C3, C5)
- furanyl-CH₂ (N1)
- CHO (C2-furan)
~377.11* Dual-functional (electrophilic aldehyde + difluoromethyl groups) for agrochemical lead optimization

Note: Molecular weights marked with * are calculated values due to lack of experimental data in the evidence.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The trifluoroethyl group in the target compound increases electron deficiency at the pyrazole ring compared to methyl or unsubstituted analogs (e.g., compound ), favoring nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .
  • Bromine at C4 vs. C3 (as in ) alters regioselectivity in subsequent derivatization.

Biological Activity :

  • Pyrazolones (e.g., ) exhibit enhanced antifungal activity due to their dihydro-3H-pyrazol-3-one core, whereas thiazole hybrids (e.g., ) show broader antiviral potency. The target compound’s aldehyde group may enable Schiff base formation, a trait leveraged in drug design for targeted delivery .

Synthetic Accessibility :

  • The trifluoroethyl group introduces challenges in purification (e.g., volatility), contrasting with methyl-substituted analogs that are typically crystalline and easier to isolate .

Biological Activity

Introduction

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has gained attention due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H4_4BrF3_3N2_2
  • Molecular Weight : 228.998 g/mol
  • CAS Number : 1049730-37-1
  • SMILES : C1=C(C=NN1CC(F)(F)F)Br

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole have shown effectiveness against various bacterial strains. A study indicated that certain pyrazole derivatives displayed high activity against E. coli and S. aureus, suggesting that modifications in their structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Pyrazoles are also noted for their anti-inflammatory properties. Several studies have reported that specific pyrazole derivatives can inhibit inflammation in animal models. For example, some compounds were tested for their ability to reduce carrageenan-induced edema in mice, showing results comparable to established anti-inflammatory drugs like indomethacin .

Enzyme Inhibition

Pyrazoles have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO). Compounds similar to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole have been synthesized and tested for their MAO inhibitory activity. Some derivatives exhibited potent inhibition against both MAO-A and MAO-B isoforms, which are relevant in the treatment of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. Modifications at specific positions on the pyrazole ring can significantly enhance or diminish their activity. For instance:

Modification Effect on Activity
Addition of trifluoromethyl groupIncreased potency against bacteria
Substitution at position 5Enhanced anti-inflammatory effects

Study 1: Antimicrobial Efficacy

A series of novel pyrazole derivatives were synthesized and tested against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain compounds achieved a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .

Study 2: Anti-inflammatory Assessment

In a controlled study involving carrageenan-induced paw edema in rats, a selected pyrazole derivative demonstrated a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent .

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